1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1172521-83-3
VCID: VC11983771
InChI: InChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
SMILES: C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol

1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

CAS No.: 1172521-83-3

Cat. No.: VC11983771

Molecular Formula: C16H17N3O2

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one - 1172521-83-3

Specification

CAS No. 1172521-83-3
Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
IUPAC Name 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Standard InChI Key SOTBAFSTFYIUKY-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4
Canonical SMILES C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, reflects its key structural elements:

  • Pyrrolidin-2-one core: A five-membered lactam ring with a ketone at C2.

  • Benzyl substituent: Attached to the N1 position via a methylene bridge.

  • 3-Cyclopropyl-1,2,4-oxadiazole: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1, 2, and 4, and a cyclopropyl group at position 3 .

Key Identifiers:

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₃O₂Adapted from
Molecular Weight283.33 g/molCalculated
SMILESO=C1N(CC2=CC=CC=C2)C(CC1)C3=NC(=NO3)C4CC4Derived from
InChIKeySCRXGZMELCSDEU-UHFFFAOYSA-NModified from

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, predictions based on analogs suggest:

  • LogP: ~2.5 (moderate lipophilicity due to benzyl and cyclopropyl groups).

  • Solubility: Likely low aqueous solubility, favoring organic solvents like DMSO or ethanol .

  • Hydrogen Bond Acceptors/Donors: 3 acceptors (ketone, oxadiazole), 0 donors .

Synthesis and Structural Elaboration

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

  • Pyrrolidin-2-one Core Formation:

    • Donor-acceptor (DA) cyclopropanes react with benzylamines under nickel catalysis to form the pyrrolidinone scaffold .

    • Example: DA cyclopropane ring-opening with benzylamine yields 1-benzylpyrrolidin-2-one intermediates .

  • Oxadiazole Ring Construction:

    • Cyclopropanecarboxylic acid derivatives condense with amidoximes to form 1,2,4-oxadiazoles via cyclodehydration .

    • Example: Reaction of cyclopropanecarboxylic acid with acetamidoxime under basic conditions forms 3-cyclopropyl-1,2,4-oxadiazole .

  • Coupling Reactions:

    • Suzuki-Miyaura or nucleophilic substitution links the oxadiazole to the pyrrolidinone core .

Optimized Synthetic Route

A representative pathway derived from literature :

  • Step 1: React dimethyl cyclopropane-1,1-dicarboxylate with benzylamine in DCM/Ni(ClO₄)₂ to yield 1-benzylpyrrolidin-2-one.

  • Step 2: Hydrolyze the ester to carboxylic acid using NaOH/EtOH.

  • Step 3: Condense with acetamidoxime in DMSO/NaOH to form the oxadiazole ring.

  • Step 4: Purify via column chromatography (ethyl acetate/petroleum ether).

Yield Comparison for Analogous Reactions:

StepYield (%)ConditionsReference
Pyrrolidinone formation45–70Ni(ClO₄)₂, DCM, 45°C
Oxadiazole cyclization60–90NaOH/DMSO, 160°C (MW)

Applications in Drug Discovery

Kinase Inhibition

Oxadiazole-pyrrolidinone hybrids are explored as kinase inhibitors due to:

  • Hydrogen Bonding: Oxadiazole’s N and O atoms interact with ATP-binding pockets.

  • Rigidity: Conformationally restricted scaffolds improve selectivity .

Antimicrobial Development

  • Nitrofuran Derivatives: Exhibit broad-spectrum activity against Gram-positive bacteria .

  • Mycobacterial Targets: Modulating cell wall synthesis enzymes (e.g., InhA) .

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